![molecular formula C11H14N2 B3110264 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole CAS No. 179111-91-2](/img/structure/B3110264.png)
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
概要
説明
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a fused pyridine and indole ring system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
作用機序
Target of Action
Similar compounds, such as 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole derivatives, have been shown to exhibit high anti-tumor activity
Mode of Action
It is suggested that the introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of similar compounds . This implies that the compound may interact with its targets in a way that inhibits cell proliferation, particularly in cancer cells .
Biochemical Pathways
Given its potential anti-tumor activity, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown to inhibit the proliferation of cancer cells in a dose-dependent manner
生化学分析
Biochemical Properties
The 2,3,4,4a,9,9a-Hexahydro-1H-Pyrido[3,4-b]indole is known to be a 5-HT ligand . This means it interacts with 5-HT receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Cellular Effects
The compound has been found to have potential therapeutic applications. It is useful for treating diseases where modulation of 5-HT activity is desired . This could include conditions such as depression, anxiety, and certain types of migraines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to 5-HT receptors . This binding can influence the activity of these receptors, potentially leading to changes in cell signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride in the presence of triethylamine hydrochloride . This reaction produces the corresponding chloro derivative, which can then be further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the necessary precursors are reacted in large-scale reactors under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, triethylamine hydrochloride, and p-toluenesulfonic acid . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
科学的研究の応用
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.
類似化合物との比較
Similar Compounds
1H-Pyrido[4,3-b]indole, 8-bromo-2,3,4,4a,5,9b-hexahydro-: This compound has a similar structure but includes a bromine atom, which can alter its chemical and biological properties.
Benzofuro[3,2-b]indole: Another related compound with a fused benzofuran ring, which can have different reactivity and applications.
Uniqueness
2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound in research and industrial applications.
特性
IUPAC Name |
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPAWEOVWCYOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


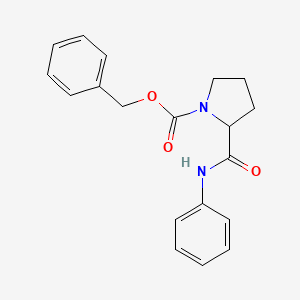


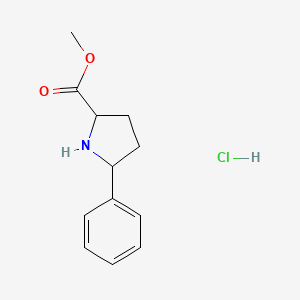
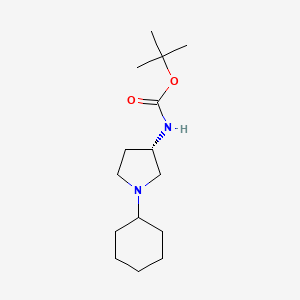
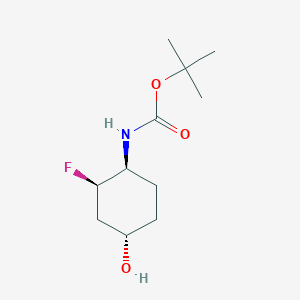
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)
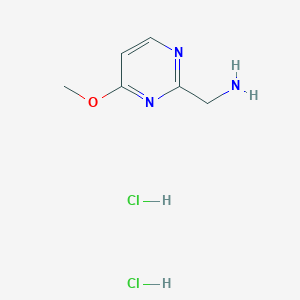
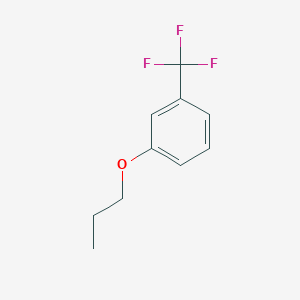
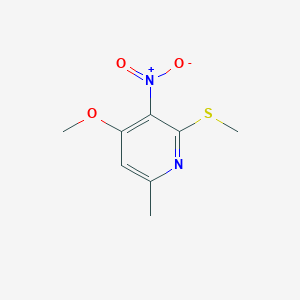
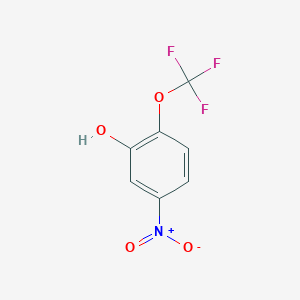
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B3110257.png)
